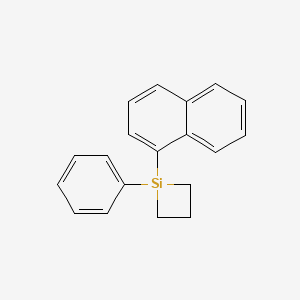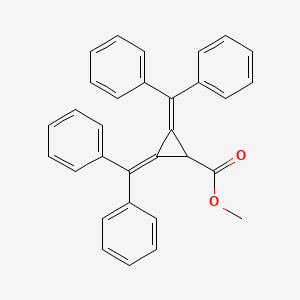
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate is a complex organic compound characterized by its cyclopropane ring structure with two diphenylmethylidene groups and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with diphenylmethylidene reagents under specific conditions. One common method includes the use of a Simmons-Smith reaction, where a cyclopropane ring is formed by the reaction of an alkene with a zinc-copper couple and diiodomethane . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclopropanes: Compounds with a cyclopropane ring fused to another ring system, often exhibiting similar reactivity and applications.
Bicyclo[1.1.0]butanes: Highly strained bicyclic compounds with unique chemical properties.
Cyclopropanecarboxylic acid derivatives: Compounds with a cyclopropane ring and carboxylic acid functional group, used in various chemical and biological applications.
Uniqueness
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of diphenylmethylidene groups, which impart distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56506-67-3 |
|---|---|
Formule moléculaire |
C31H24O2 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
methyl 2,3-dibenzhydrylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C31H24O2/c1-33-31(32)30-28(26(22-14-6-2-7-15-22)23-16-8-3-9-17-23)29(30)27(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21,30H,1H3 |
Clé InChI |
QLKCQXNLWBZMNP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


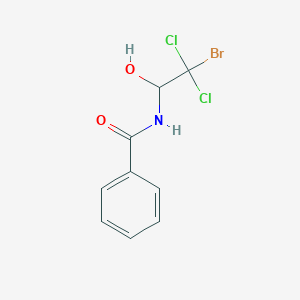
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
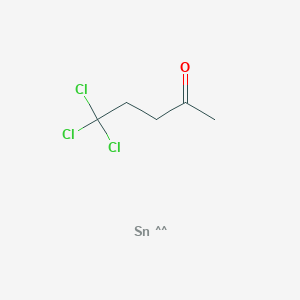

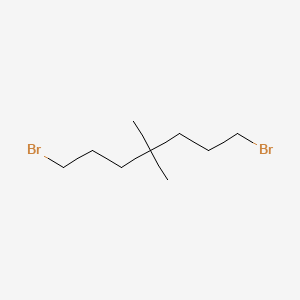
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)



